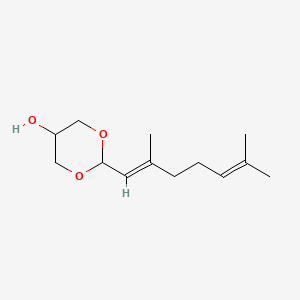
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide. The compound’s molecular formula is C13H22O2, and it has a molar mass of 210.31 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound has a similar structure but differs in the position of the functional groups.
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane: Another structurally similar compound with variations in the dioxane ring.
Uniqueness
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its efficacy as an insecticide and its use in fragrance production highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
4740-81-2 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |
InChI-Schlüssel |
NUQAIRUKFLHEIK-YRNVUSSQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC1OCC(CO1)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



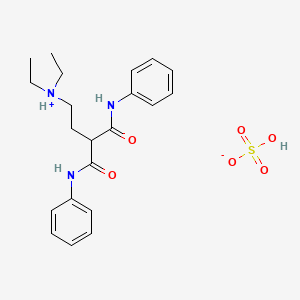

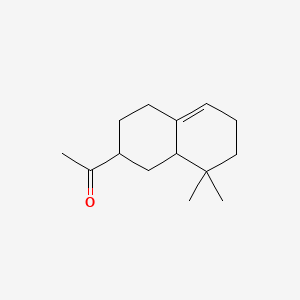
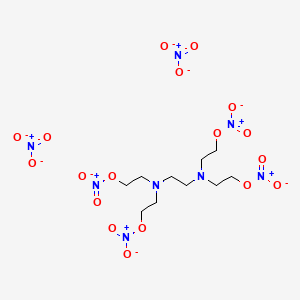
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
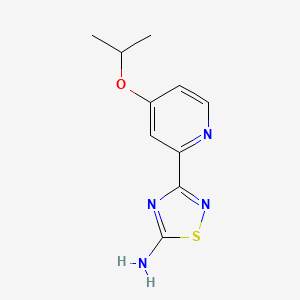
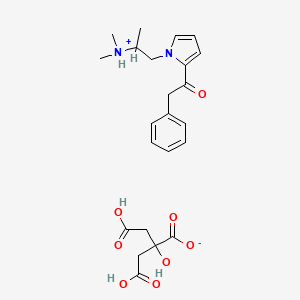

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
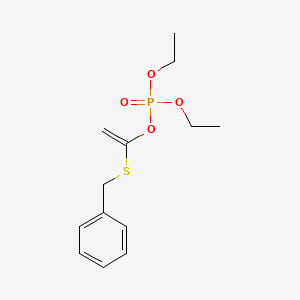
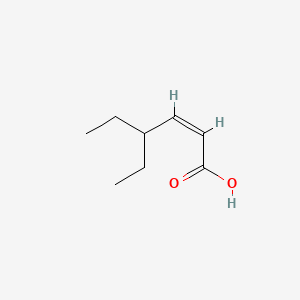
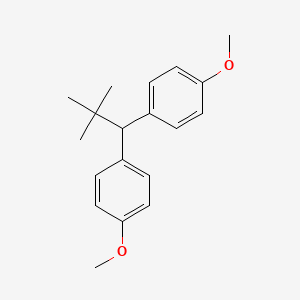
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
